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Abstract
Tabanone, scientifically known as Megastigmatrienone, is a C13-norisoprenoid ketone that is

a significant contributor to the aroma and flavor profiles of various natural products, most

notably tobacco. As a degradation product of carotenoids, its presence is a marker of chemical

transformation during the curing, fermentation, and aging processes of various botanicals. This

technical guide provides a comprehensive overview of the discovery, history, chemical

properties, synthesis, and analytical methodologies related to Tabanone. It is intended for

researchers in natural product chemistry, flavor science, and drug development who are

interested in the technical details and experimental protocols associated with this important

aroma compound.

Discovery and History
The history of Tabanone's synthesis predates its discovery in nature. The first chemical

synthesis was reported by Rowland in 1965.[1] However, its significance as a natural product

was not realized until the mid-1970s. In 1976, Fujimori et al. identified Megastigmatrienone as

one of the neutral volatile components responsible for the characteristic aroma of Burley

tobacco.[2] These isomers are considered some of the most important aroma constituents of

Burley and Virginia tobacco.[1]
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Subsequent research has identified Tabanone in a variety of other natural sources, including

Greek and Turkish tobaccos, Kudzu oil (Pueravia lobata), and aged alcoholic beverages such

as wine, Cognac, Armagnac, and rum.[1][3] Its formation in these products is linked to the

degradation of carotenoids during processing and aging, making it an important marker for the

"bouquet" of aged wines and spirits.[3] The compound typically exists as a mixture of four

geometric isomers.[4]

Chemical and Physical Properties
Tabanone is a cyclic enone with a distinctive warm, dry, sweet, and tobacco-like odor.[5] Its

chemical and physical properties are summarized in the table below.

Property Value

Chemical Name
4-(2-Butenylidene)-3,5,5-trimethyl-2-cyclohexen-

1-one

Synonyms Tabanone, Megastigmatrienone

CAS Number 13215-88-8

Molecular Formula C₁₃H₁₈O

Molecular Weight 190.28 g/mol

Appearance Clear to pale yellow liquid

Odor Profile
Warm, dry, sweet, tobacco-like, with fruity-plum

and acorn notes

Specific Gravity 0.985 - 1.005 @ 25°C

Refractive Index 1.536 - 1.556 @ 20°C

Flash Point >124.8 °C

Natural Occurrences and Concentration
Tabanone is a product of carotenoid degradation and has been identified in several plant-

derived materials, particularly after processing and aging.
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Natural Source Reported Concentration/Significance

Burley & Virginia Tobacco

A key aroma and flavor compound. Tobacco

condensate can contain up to 10%

Megastigmatrienone.[1][6]

Fermented Cigar Tobacco

Content can increase significantly after

fermentation, with one study reporting an

increase of 7.89 mg/kg.[7]

Aged Red and White Wines
Concentrations can range from 2 µg/L to 41

µg/L.[3]

Oak Wood

A precursor, macarangioside E, has been

isolated from oak wood, which forms

Megastigmatrienone upon heating.[3]

Kudzu Oil Present as a volatile component.[1]

Biosynthesis
Tabanone is not biosynthesized directly but is formed from the enzymatic or thermal

degradation of carotenoids. The primary pathway involves the breakdown of larger carotenoid

molecules into C13-norisoprenoids. A direct precursor to Megastigmatrienone has been

identified as 3-oxo-α-ionol and its corresponding glucoside.[8] The formation from the glucoside

precursor is particularly relevant during aging processes, such as in wine.
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Caption: Simplified pathway of Tabanone formation from carotenoid degradation.
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Experimental Protocols
Chemical Synthesis of Tabanone
A common synthetic route starts from α-ionone and proceeds through oxidation, reduction, and

dehydration steps.[4]

Materials:

α-ionone

tert-butyl hydroperoxide

Vanadyl acetylacetonate (catalyst)

Organic solvent (e.g., acetone)

Potassium borohydride (KBH₄)

Ethanol

p-toluenesulfonic acid

Procedure:

Oxidation: Dissolve α-ionone, tert-butyl hydroperoxide, and a catalytic amount of vanadyl

acetylacetonate in an organic solvent. The reaction is typically carried out at a controlled

temperature to yield 3-oxo-α-ionone.

Reduction: The 3-oxo-α-ionone product from the previous step is dissolved in a solvent such

as ethanol. Potassium borohydride (KBH₄) is added in portions to carry out a hydrogenation

reaction, converting the ketone at the 3-position to a hydroxyl group, yielding 3-oxo-α-ionol.

Dehydration and Rearrangement: Solid p-toluenesulfonic acid is added directly to the

reaction mixture from the previous step. The mixture is heated to reflux, which induces

dehydration and rearrangement to form the final Megastigmatrienone isomer mixture.

Purification: The crude product is then purified, typically by column chromatography, to yield

the final product.
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Caption: Workflow for the chemical synthesis of Tabanone from α-ionone.

Quantification of Tabanone in Tobacco and Wine
The standard method for the quantification of Tabanone isomers is Headspace Solid-Phase

Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).[3]

Materials and Equipment:

Sample (e.g., ground tobacco, wine)

Saturated NaCl solution (for salting out)

Internal standard

HS-SPME autosampler with a suitable fiber (e.g., 65 µm PDMS/DVB)

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Capillary column (e.g., DB-5MS)

Procedure:

Sample Preparation: A known quantity of the sample is placed in a headspace vial. For solid

samples like tobacco, they are typically ground into a fine powder. An internal standard and a

saturated NaCl solution are added to the vial to improve the extraction efficiency of the

analytes.

HS-SPME Extraction: The vial is incubated at a specific temperature (e.g., 60°C) for a set

time to allow the volatile compounds to equilibrate in the headspace. The SPME fiber is then

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b1235071?utm_src=pdf-body-img
https://www.slideshare.net/slideshow/fragmentation-pattern-of-mass-spectrometry-248854124/248854124
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1235071?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


exposed to the headspace for a defined extraction time (e.g., 30 minutes) to adsorb the

analytes.

GC-MS Analysis: The SPME fiber is desorbed in the hot injection port of the GC. The

analytes are separated on the capillary column using a programmed temperature ramp.

Mass Spectrometry Detection: The mass spectrometer is operated in Selected Ion

Monitoring (SIM) mode for targeted quantification of the Megastigmatrienone isomers. Full

scan mode can be used for qualitative analysis and identification.

Data Analysis: Identification is based on the retention time and mass spectrum compared to

a reference standard. Quantification is achieved by integrating the peak area and comparing

it against a calibration curve.
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Caption: Experimental workflow for Tabanone quantification using HS-SPME-GC-MS.
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Spectral Characterization
While detailed, publicly available, and fully assigned ¹H and ¹³C NMR spectral data for each

isomer of Megastigmatrienone are scarce in the literature, its structural elucidation and

routine identification are heavily reliant on Gas Chromatography-Mass Spectrometry (GC-MS).

Mass Spectrometry (MS): In Electron Ionization (EI) mode, the molecular ion (M⁺) peak would

be observed at m/z = 190. The fragmentation pattern is characteristic of cyclohexenone

derivatives and would involve cleavages of the side chain and ring, although a detailed

fragmentation pathway is not widely published. The identification in complex mixtures is

typically confirmed by comparing the mass spectrum and GC retention time with that of a pure

analytical standard.

Biological Activity
The biological activity of Tabanone is not extensively studied. However, some reports suggest

potential activities. It was isolated during a bioactivity-guided fractionation study that was

screening for inhibitors of PTGS2 (COX-2) mRNA expression, though the specific activity of

Tabanone itself was not detailed.[3] There is also evidence that it can inhibit plant growth.

Further research is required to fully elucidate the pharmacological and physiological effects of

Megastigmatrienone and its individual isomers.

Conclusion
Tabanone (Megastigmatrienone) is a scientifically and commercially important molecule,

pivotal to the characteristic flavor and aroma of tobacco and a contributor to the complexity of

aged spirits and wines. Its origins as a carotenoid degradation product are well-established,

and robust methods for its chemical synthesis and analytical quantification have been

developed. While its sensory properties are well-documented, the full scope of its biological

activities remains an area ripe for further investigation, presenting potential opportunities for

future research in pharmacology and drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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